molecular formula C4H12N2O2 B077805 2,2'-Hydrazonobisethanol CAS No. 13529-51-6

2,2'-Hydrazonobisethanol

Cat. No.: B077805
CAS No.: 13529-51-6
M. Wt: 120.15 g/mol
InChI Key: MVPRCWFLPDNGNR-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-hydrazonobis- is a chemical compound with the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol. It is also known by several other names, including 2,2’-(Hydrazine-1,1-diyl)di(ethanol) and 1,1-Bis(2-hydroxyethyl)hydrazine . This compound is characterized by the presence of two ethanol groups attached to a hydrazine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-hydrazonobis- typically involves the reaction of hydrazine with ethylene oxide or ethylene glycol under controlled conditions. The reaction can be represented as follows:

[ \text{N}_2\text{H}_4 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}4\text{H}{12}\text{N}_2\text{O}_2 ]

In this reaction, hydrazine reacts with ethylene oxide to form Ethanol, 2,2’-hydrazonobis-. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure complete conversion .

Industrial Production Methods

Industrial production of Ethanol, 2,2’-hydrazonobis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-hydrazonobis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethanol, 2,2’-hydrazonobis- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical processes.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Properties

CAS No.

13529-51-6

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

2-[amino(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2

InChI Key

MVPRCWFLPDNGNR-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)N

Canonical SMILES

C(CO)N(CCO)N

Key on ui other cas no.

13529-51-6

Origin of Product

United States

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